
2-(1-((Benzyloxy)carbonyl)pyrrolidin-3-yl)-2-methoxyacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico es un compuesto orgánico complejo con la fórmula molecular C14H17NO4. Se caracteriza por la presencia de un anillo pirrolidínico, un grupo benciloxcarbonil y una parte de ácido metoxiacetico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico típicamente implica múltiples pasos. Un enfoque común es comenzar con la preparación del anillo pirrolidínico, seguido de la introducción del grupo benciloxcarbonil y la parte de ácido metoxiacetico. Las condiciones de reacción a menudo incluyen el uso de catalizadores específicos, solventes y control de temperatura para asegurar que se obtenga el producto deseado con alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar la síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, asegura que el producto final cumpla con las especificaciones requeridas para fines de investigación y aplicación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para alterar el estado de oxidación del compuesto, lo que podría conducir a diferentes derivados.
Sustitución: El grupo benciloxcarbonil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluyendo la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas. Las reacciones de sustitución pueden conducir a una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: El compuesto se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluyendo su uso como precursor para el desarrollo de medicamentos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico implica su interacción con objetivos moleculares y vías específicas. El anillo pirrolidínico y el grupo benciloxcarbonil juegan un papel crucial en su afinidad de unión y selectividad hacia ciertas enzimas o receptores. La parte de ácido metoxiacetico puede influir en su solubilidad y biodisponibilidad, afectando su eficacia general.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)acético: Este compuesto es estructuralmente similar pero carece del grupo metoxi.
Derivados del ácido pirrolidina-2-carboxílico: Estos compuestos comparten el anillo pirrolidínico pero tienen diferentes sustituyentes.
Unicidad
El ácido 2-(1-((Benciloxi)carbonil)pirrolidin-3-il)-2-metoxiacetico es único debido a la combinación de sus grupos funcionales, que confieren propiedades químicas y biológicas específicas. La presencia del grupo metoxi lo distingue de otros compuestos similares, lo que potencialmente conduce a diferentes reactividad y aplicaciones.
Propiedades
Fórmula molecular |
C15H19NO5 |
|---|---|
Peso molecular |
293.31 g/mol |
Nombre IUPAC |
2-methoxy-2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C15H19NO5/c1-20-13(14(17)18)12-7-8-16(9-12)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,17,18) |
Clave InChI |
UCYIGEIZUNSQQO-UHFFFAOYSA-N |
SMILES canónico |
COC(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


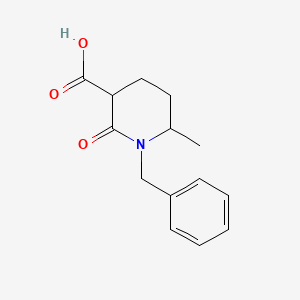

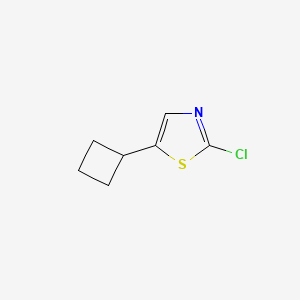

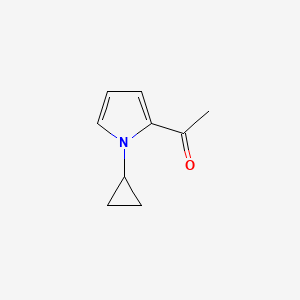

![(4R)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B11765376.png)

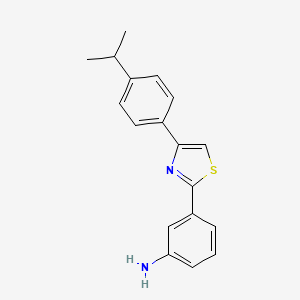
![Phenyl 2-(benzylthio)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11765394.png)
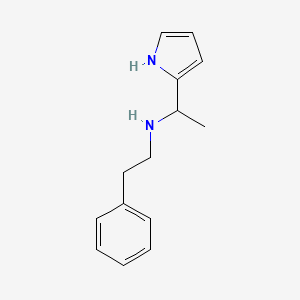

![3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B11765420.png)

